molecular formula C27H40N2O6S2 B2514022 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine CAS No. 1428151-11-4

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine

Cat. No.: B2514022
CAS No.: 1428151-11-4
M. Wt: 552.75
InChI Key: RFBOVATXMAWEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two ethoxy and propan-2-yl substituted benzenesulfonyl groups attached to a 2-methylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of the Benzenesulfonyl Chloride Derivative: The starting material, 2-ethoxy-5-(propan-2-yl)benzenesulfonyl chloride, is synthesized by sulfonation of 2-ethoxy-5-(propan-2-yl)benzene followed by chlorination.

    Formation of the Piperazine Derivative: The 2-methylpiperazine is then reacted with the benzenesulfonyl chloride derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propan-2-yl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxy and propan-2-yl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine
  • 1,4-Bis[2-ethoxy-5-(methyl)benzenesulfonyl]-2-methylpiperazine
  • 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-piperazine

Uniqueness

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and propan-2-yl groups enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O6S2/c1-8-34-24-12-10-22(19(3)4)16-26(24)36(30,31)28-14-15-29(21(7)18-28)37(32,33)27-17-23(20(5)6)11-13-25(27)35-9-2/h10-13,16-17,19-21H,8-9,14-15,18H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBOVATXMAWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.